(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
Description
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is a brominated 1,2,3-triazole derivative with a hydroxymethyl functional group. Its molecular formula is C₄H₆BrN₃O, with an average molecular mass of 192.016 g/mol and a monoisotopic mass of 190.969424 g/mol . The compound is registered under CAS number 1698267-51-4 and ChemSpider ID 45465542 . Structurally, it features a 1-methyl-substituted triazole ring with a bromine atom at position 4 and a hydroxymethyl group at position 4. This combination of electronegative bromine and polar hydroxyl groups makes it a versatile intermediate in medicinal chemistry and materials science, particularly for applications requiring halogen bonding or hydrogen bonding interactions .
Properties
IUPAC Name |
(5-bromo-3-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPSGQZGGCKCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol group. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The methanol group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
Key Observations:
- Halogen Substitution : Bromine in the target compound provides stronger halogen bonding compared to chlorine in isostructural analogues, which may enhance binding affinity in therapeutic applications .
- Functional Group Diversity : The hydroxymethyl group in the target compound contrasts with ketones (e.g., compound 123 ) or carboxylic acids (e.g., pyrrolidine derivative 18 ), altering solubility and reactivity. For instance, the hydroxymethyl group enables hydrogen bonding, while ketones favor π-π stacking .
- Synthetic Flexibility : The target compound is synthesized via azide-alkyne cycloaddition (click chemistry) or oxidation of propargyl alcohols, similar to methods for compounds 92f and 92u in .
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar derivatives like 123 or 12 .
- Stability : Bromine’s electron-withdrawing effect enhances stability against nucleophilic attack relative to hydrogen or methyl substituents .
Biological Activity
(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's chemical formula is with a molecular weight of 192.02 g/mol. Its structure features a triazole ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆BrN₃O |
| Molecular Weight | 192.02 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1698267-51-4 |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and its interactions with cellular macromolecules. The triazole moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Enzyme Inhibition
Triazole compounds are often used as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered metabolic pathways in organisms.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Triazoles have been widely studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains. For example:
- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : It has also been effective against fungi like Candida albicans, suggesting potential use in antifungal therapies.
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. This compound has been investigated for:
- Cytotoxicity : In vitro assays indicate that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against various pathogens.
- Findings : The compound exhibited significant inhibition zones against E. coli and C. albicans, indicating strong antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Findings : The compound showed IC50 values of 25 µM against HeLa cells and 30 µM against MCF7 cells, demonstrating promising anticancer activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
